

Thieno[3,2-b]pyridin-3-amine structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thieno[3,2-b]pyridin-3-amine*

Cat. No.: *B039445*

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Thieno[3,2-b]pyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thieno[3,2-b]pyridin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its structure, properties, and potential applications. The thieno[3,2-b]pyridine scaffold is a recognized pharmacophore, notably utilized in the development of kinase inhibitors and antiplatelet agents. This guide summarizes the available physicochemical data, provides detailed experimental protocols for its synthesis and biological evaluation, and explores its potential mechanisms of action based on the known activities of structurally related compounds.

Chemical Structure and Physicochemical Properties

Thieno[3,2-b]pyridin-3-amine is a bicyclic heteroaromatic compound with the chemical formula C₇H₆N₂S. Its structure consists of a thiophene ring fused to a pyridine ring, with an amine group substituted at the 3-position of the thiophene ring.

Structure:

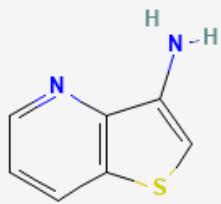


Table 1: Physicochemical Properties of **Thieno[3,2-b]pyridin-3-amine** and Related Compounds

Property	Thieno[3,2-b]pyridin-3-amine	Thieno[3,2-b]pyridine (Parent Compound)	Notes
Molecular Formula	C ₇ H ₆ N ₂ S ^{[1][2]}	C ₇ H ₅ NS ^[3]	-
Molecular Weight	150.20 g/mol ^{[1][2]}	135.19 g/mol ^[3]	-
CAS Number	120208-33-5 ^{[1][2]}	272-67-3 ^[3]	-
Appearance	Pale yellow solid ^[4]	-	As per supplier data.
Melting Point	Not experimentally determined	-	Melting points of N-arylcarboxamide derivatives of the thieno[2,3-b]pyridine scaffold range from 169-209 °C. ^[5]
Boiling Point	Not experimentally determined	129-131 °C at 16 Torr ^[3]	Data for the parent compound.
Solubility	Poor solubility in common organic solvents is expected based on related thienopyridines. ^[6]	-	Thieno[2,3-b]pyridines are noted for their poor solubility. ^[6]
pKa	Not experimentally determined	4.74 ± 0.30 (Predicted) ^[3]	Data for the parent compound.
XLogP3	1.3 ^[1]	-	Computed value.
Topological Polar Surface Area (TPSA)	38.91 Å ² ^[2]	-	Computed value.
Hydrogen Bond Donors	1 ^[2]	0	-
Hydrogen Bond Acceptors	3 ^[2]	2	-
Storage Conditions	Store at 0-8°C ^[4]	-	As per supplier data.

Spectroscopic Data

Detailed experimental spectroscopic data for **Thieno[3,2-b]pyridin-3-amine** is not readily available in the public domain. However, based on the analysis of related thienopyridine structures, the expected spectral characteristics are outlined below. Representative data for a related compound, Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate, is provided for reference.^[7]

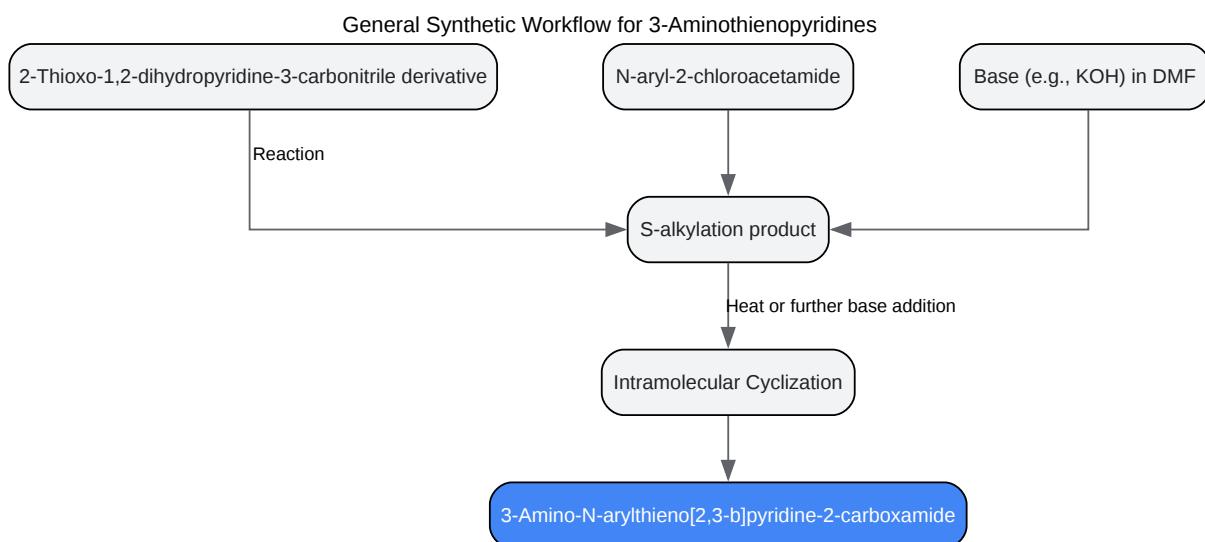
Table 2: Representative Spectroscopic Data for a Thieno[3,2-b]pyridine Derivative

Technique	Data for Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate ^[7]	Expected Characteristics for Thieno[3,2-b]pyridin-3-amine
¹ H NMR	(400 MHz, DMSO-d ₆): δ = 3.75 (s, 3H, OMe), 7.43–7.48 (m, 5H, Ar-H), 7.56 (dd, J = 8.0 and 4.4 Hz, 1H, 6-H), 8.61 (dd, J = 8.0 and 1.6 Hz, 1H, 7-H), 8.74 (dd, J = 4.4 and 1.6 Hz, 1H, 5-H) ppm. ^[7]	Aromatic protons on the pyridine and thiophene rings are expected in the δ 7.0–9.0 ppm region. The amine protons would likely appear as a broad singlet.
¹³ C NMR	-	Aromatic carbons would be observed in the δ 110–160 ppm range.
IR (Infrared)	-	Characteristic N-H stretching vibrations for the amine group around 3300–3500 cm ⁻¹ . Aromatic C-H and C=C/C=N stretching bands would also be present.
Mass Spectrometry (MS)	-	The molecular ion peak [M] ⁺ would be expected at m/z 150.

Synthesis

A specific, detailed synthesis protocol for **Thieno[3,2-b]pyridin-3-amine** is not explicitly described in the reviewed literature. However, a general and adaptable method for the synthesis of 3-aminothieno[2,3-b]pyridine derivatives has been reported and can be modified for the target compound.^{[5][8]} The synthesis generally involves the reaction of a substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile with an N-aryl-2-chloroacetamide in the presence of a base.

Diagram 1: General Synthetic Workflow for 3-Aminothienopyridines



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Caption: A generalized workflow for the synthesis of 3-aminothienopyridine derivatives.

Proposed Experimental Protocol for Thieno[3,2-b]pyridin-3-amine Synthesis

This protocol is adapted from the general procedure for the synthesis of 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides.^{[5][8]}

- Reaction Setup: In a round-bottom flask, dissolve the appropriate 3-cyanopyridin-2(1H)-thione precursor in a suitable solvent such as dimethylformamide (DMF).
- Base Addition: Add a solution of a base, for example, 10% aqueous potassium hydroxide, to the reaction mixture.
- Alkylation: To this mixture, add a suitable chloro- or bromo-acetyl derivative that will provide the desired amine functionality upon cyclization.
- Reaction Monitoring: Stir the resulting mixture at room temperature. The progress of the S-alkylation can be monitored by thin-layer chromatography (TLC).
- Cyclization: Upon completion of the S-alkylation, the reaction mixture is typically heated to induce intramolecular Thorpe-Ziegler cyclization, leading to the formation of the 3-aminothieno[3,2-b]pyridine ring system.
- Work-up and Purification: After cooling, the reaction mixture is poured into water to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Biological Activity and Potential Signaling Pathways

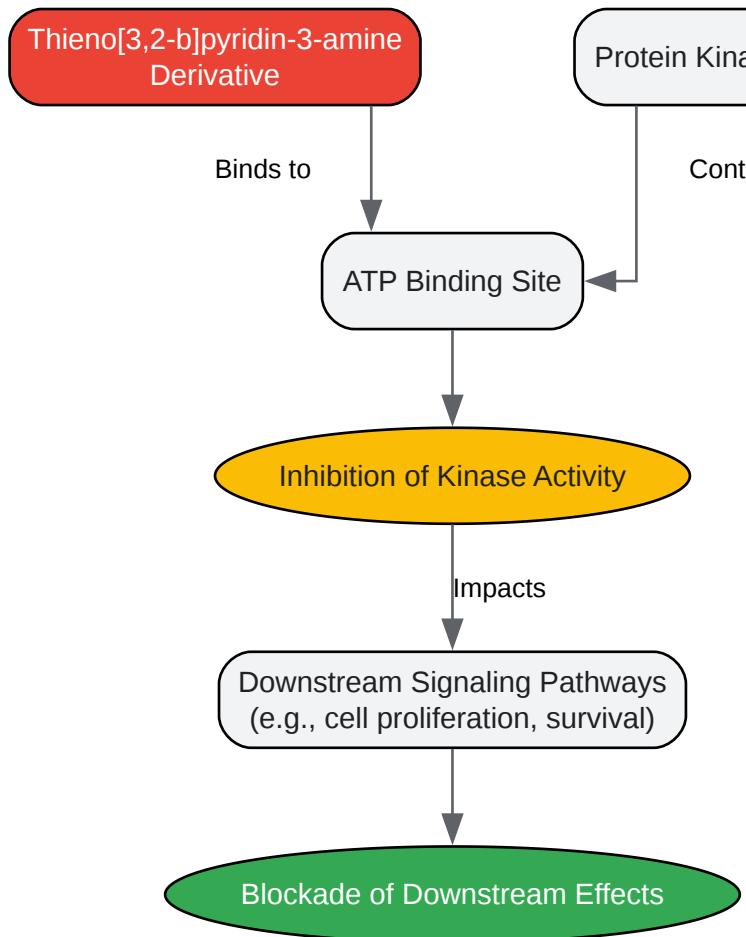
While the specific biological targets of **Thieno[3,2-b]pyridin-3-amine** have not been explicitly identified, the thieno[3,2-b]pyridine scaffold is known to be a versatile pharmacophore in drug discovery, particularly in the fields of oncology and neurology.^{[4][9]}

Kinase Inhibition

The thieno[3,2-b]pyridine core is recognized as an attractive scaffold for the development of highly selective protein kinase inhibitors.^{[9][10]} These compounds often act as ATP-competitive inhibitors, binding to the kinase hinge region or anchoring in the back pocket of the ATP-binding site.^[9] Derivatives of this scaffold have shown inhibitory activity against various kinases, including Haspin and cyclin-dependent kinases (CDKs).^{[9][10]}

Diagram 2: Proposed Mechanism of Kinase Inhibition

Proposed Kinase Inhibition by Thieno[3,2-b]pyridine Derivatives

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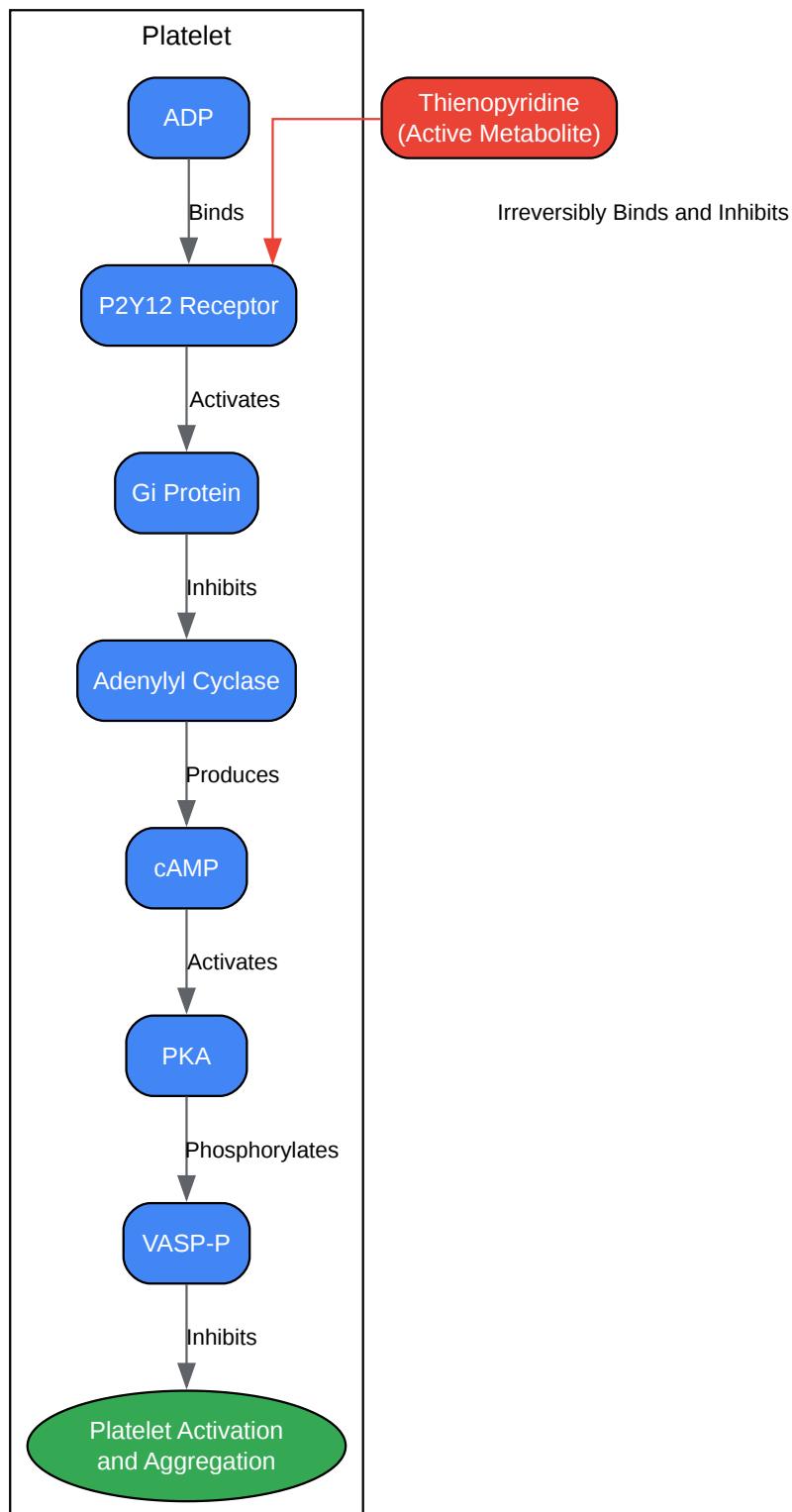
Caption: A logical diagram illustrating the proposed mechanism of kinase inhibition.

Antiplatelet Activity (P2Y₁₂ Receptor Antagonism)

Some thienopyridine derivatives, such as clopidogrel and prasugrel, are well-known antiplatelet drugs that act as irreversible antagonists of the P2Y₁₂ receptor on platelets.^{[11][12]} These compounds are prodrugs that require metabolic activation in the liver to form an active thiol metabolite. This active metabolite then forms a covalent bond with the P2Y₁₂ receptor, preventing ADP from binding and subsequently inhibiting platelet activation and aggregation.^{[11][12]}

Diagram 3: P2Y₁₂ Receptor Antagonism Signaling Pathway

P2Y12 Receptor Antagonism by Thienopyridines

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Caption: Signaling pathway of P2Y12 receptor antagonism by thienopyridines.

Experimental Protocols for Biological Evaluation

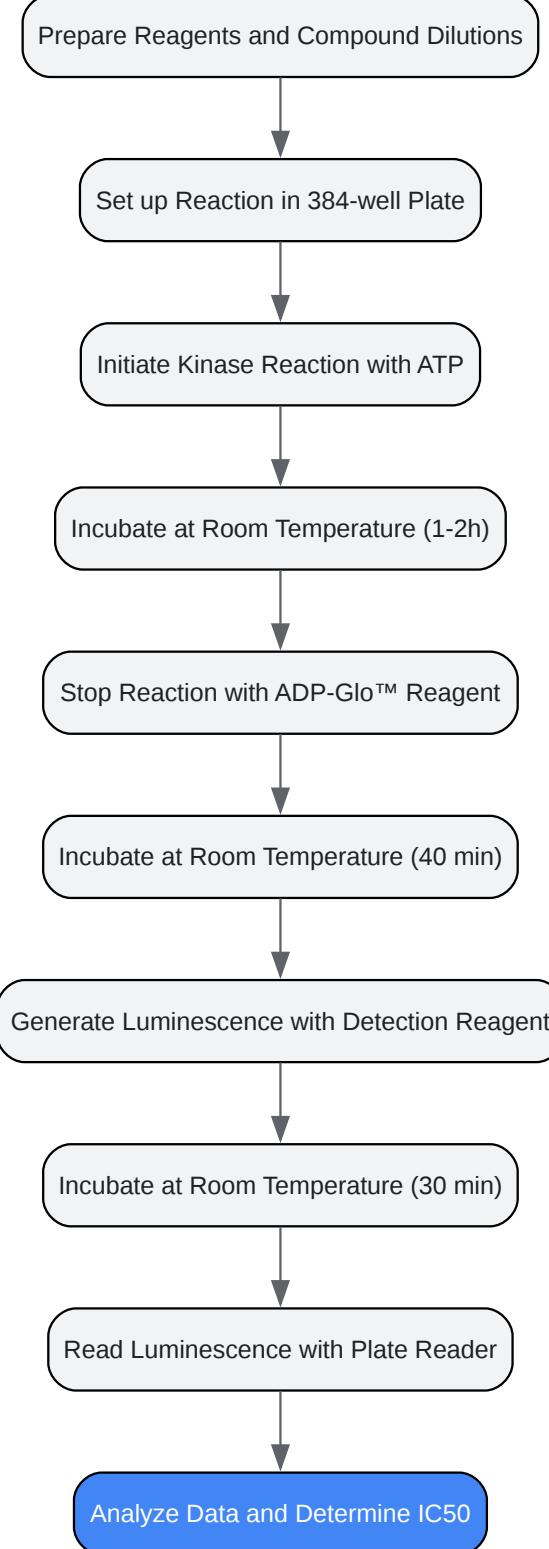
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is a general method for determining the IC₅₀ value of a compound against a target kinase.

- Reagent Preparation: Thaw all reagents (purified recombinant kinase, kinase-specific substrate, ATP, kinase assay buffer, and test compound) and keep them on ice. Prepare serial dilutions of the **Thieno[3,2-b]pyridin-3-amine**.
- Reaction Setup: In a 384-well white plate, add the test compound at various concentrations.
- Initiate Kinase Reaction: Add the kinase/substrate mixture to each well, followed by the ATP solution to start the reaction.
- Incubation: Incubate the plate at room temperature for 1-2 hours.
- Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
- Generate Luminescent Signal: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Diagram 4: Experimental Workflow for In Vitro Kinase Inhibition Assay

Workflow for In Vitro Kinase Inhibition Assay

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Caption: A step-by-step workflow for conducting an in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

- Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **Thieno[3,2-b]pyridin-3-amine** and incubate for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the GI_{50} (concentration for 50% growth inhibition) value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle progression.

- Cell Treatment: Treat the desired cell line with **Thieno[3,2-b]pyridin-3-amine** at its GI_{50} concentration for 24, 48, and 72 hours.
- Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
- Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
- Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

- Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.

Conclusion

Thieno[3,2-b]pyridin-3-amine represents a valuable chemical scaffold with considerable potential for the development of novel therapeutics, particularly in the areas of oncology and neurology. While specific experimental data for this compound is limited, the extensive research on the broader thienopyridine class provides a strong foundation for future investigations into its physicochemical properties, biological activities, and mechanisms of action. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate this promising molecule and its derivatives. Further studies are warranted to fully elucidate the therapeutic potential of **Thieno[3,2-b]pyridin-3-amine**.

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References

- 1. Thieno[3,2-b]pyridin-3-amine | C7H6N2S | CID 20244419 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. THIENO[3,2-B]PYRIDINE price,buy THIENO[3,2-B]PYRIDINE - chemicalbook
[chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]
- 11. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Thieno[3,2-b]pyridin-3-amine structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b039445#thieno-3-2-b-pyridin-3-amine-structure-and-properties\]](https://www.benchchem.com/product/b039445#thieno-3-2-b-pyridin-3-amine-structure-and-properties)

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